Cas no 1567897-34-0 ((2R)-2-(3-bromo-4-fluorophenyl)oxirane)

(2R)-2-(3-Bromo-4-fluorophenyl)oxirane is a chiral epoxide derivative featuring a bromo-fluorophenyl substituent, offering utility as a versatile intermediate in asymmetric synthesis. Its stereospecific (R)-configuration enables precise control in the formation of enantiomerically pure compounds, particularly in pharmaceutical and agrochemical applications. The presence of both bromo and fluoro substituents enhances its reactivity for further functionalization, such as nucleophilic ring-opening or cross-coupling reactions. This compound’s stability under standard conditions and high purity make it suitable for rigorous synthetic workflows. Its structural features are advantageous for constructing complex molecular architectures, particularly in drug discovery where halogenated motifs are often critical for bioactivity or metabolic stability.
(2R)-2-(3-bromo-4-fluorophenyl)oxirane structure
1567897-34-0 structure
Product Name:(2R)-2-(3-bromo-4-fluorophenyl)oxirane
CAS No:1567897-34-0
MF:C8H6BrFO
MW:217.035045146942
CID:6317485
PubChem ID:83129750
Update Time:2025-05-27

(2R)-2-(3-bromo-4-fluorophenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(3-bromo-4-fluorophenyl)oxirane
    • EN300-1911746
    • AKOS021451336
    • 1567897-34-0
    • Inchi: 1S/C8H6BrFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2/t8-/m0/s1
    • InChI Key: KGZGYLSAJXQGND-QMMMGPOBSA-N
    • SMILES: BrC1=C(C=CC(=C1)[C@@H]1CO1)F

Computed Properties

  • Exact Mass: 215.95861g/mol
  • Monoisotopic Mass: 215.95861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12.5Ų

(2R)-2-(3-bromo-4-fluorophenyl)oxirane Pricemore >>

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(2R)-2-(3-bromo-4-fluorophenyl)oxirane Related Literature

Additional information on (2R)-2-(3-bromo-4-fluorophenyl)oxirane

Recent Advances in the Study of (2R)-2-(3-bromo-4-fluorophenyl)oxirane (CAS: 1567897-34-0) in Chemical Biology and Pharmaceutical Research

The compound (2R)-2-(3-bromo-4-fluorophenyl)oxirane (CAS: 1567897-34-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral epoxide derivative, characterized by its bromo-fluorophenyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, providing valuable insights into its mechanism of action and therapeutic utility.

One of the key areas of research involving (2R)-2-(3-bromo-4-fluorophenyl)oxirane is its role as a precursor in the synthesis of biologically active molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the asymmetric synthesis of β-amino alcohols, which are critical building blocks for several antiviral and anticancer agents. The researchers employed a chiral catalyst to achieve high enantioselectivity, yielding products with potential applications in drug development. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.

In addition to its synthetic applications, (2R)-2-(3-bromo-4-fluorophenyl)oxirane has been investigated for its direct biological effects. A recent preprint on bioRxiv (2024) reported its inhibitory activity against certain cytochrome P450 enzymes, which are involved in drug metabolism. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the epoxide and the enzyme's active site. These findings suggest that the compound could serve as a lead structure for developing new inhibitors to modulate drug metabolism pathways.

Another noteworthy development is the exploration of (2R)-2-(3-bromo-4-fluorophenyl)oxirane in targeted drug delivery systems. A research team at the University of Cambridge (2023) incorporated the compound into a polymer-based nanoparticle designed for site-specific release of anticancer drugs. The bromo-fluorophenyl moiety was found to enhance the nanoparticle's affinity for tumor cells, while the epoxide group facilitated controlled drug release under acidic conditions. This dual functionality underscores the compound's versatility in advanced drug delivery applications.

Despite these promising findings, challenges remain in the clinical translation of (2R)-2-(3-bromo-4-fluorophenyl)oxirane-based therapies. Issues such as potential toxicity, metabolic stability, and scalability of synthesis need to be addressed in future studies. However, the compound's unique structural features and demonstrated biological activities make it a compelling subject for ongoing research. As the field continues to evolve, (2R)-2-(3-bromo-4-fluorophenyl)oxirane is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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